N-cyclohexyl-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide
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Description
The compound appears to contain several functional groups and structural features. It has a cyclohexyl group, which is a six-membered carbon ring . It also contains an imidazoquinazolinone group, which is a type of heterocyclic compound. Additionally, it has a sulfanyl group and a carbamoyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclohexyl group would provide a degree of rigidity to the molecule, while the other groups could potentially participate in a variety of chemical reactions .Scientific Research Applications
Synthesis and Biological Activity : Compounds with structures related to the specified chemical have been synthesized and evaluated for their biological activities. For instance, derivatives synthesized from 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one displayed high anti-monoamine oxidase and antitumor activity, showcasing the therapeutic potential of these compounds in treating various diseases (Markosyan et al., 2015).
Chemical Properties and DFT Calculations : The chemical properties and theoretical studies such as Density Functional Theory (DFT) calculations of quinoline and quinazoline derivatives provide insights into their electronic structure and reactivity. These studies are crucial for understanding the interaction mechanisms of these compounds with biological targets (Mohamed et al., 2020).
Synthesis of Imidazo[1,2-a]pyridines as Antiulcer Agents : New imidazo[1,2-a]pyridines substituted at the 3-position were synthesized with potential antisecretory and cytoprotective antiulcer properties. This research highlights the versatility of imidazo[1,2-c]quinazolin derivatives in developing new therapeutic agents (Starrett et al., 1989).
Parenteral Formulation Development : The study on the parenteral formulation development of related compounds emphasizes the importance of understanding the degradation kinetics, solubility, and formulation considerations for clinical and toxicological studies. This research is vital for the development of safe and effective pharmaceutical formulations (Gu et al., 1988).
properties
IUPAC Name |
N-cyclohexyl-2-[[2-[3-[(2-methoxyphenyl)methylamino]-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N5O4S/c1-3-26(29(38)33-21-12-5-4-6-13-21)41-31-35-23-15-9-8-14-22(23)28-34-24(30(39)36(28)31)17-18-27(37)32-19-20-11-7-10-16-25(20)40-2/h7-11,14-16,21,24,26H,3-6,12-13,17-19H2,1-2H3,(H,32,37)(H,33,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHCXIOUFQPIMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCCC1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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